2,3-Diethynylpyridine

Mesoporous Carbon Synthesis Template-Directed Assembly Materials Morphology

2,3-Diethynylpyridine (CAS: 216979-52-1) is a heteroaromatic diyne building block characterized by two terminal ethynyl (-C≡CH) substituents at the 2- and 3-positions of a pyridine ring. Its molecular formula is C₉H₅N with a molecular weight of 127.14 g/mol.

Molecular Formula C9H5N
Molecular Weight 127.14 g/mol
Cat. No. B15219881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethynylpyridine
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC1=C(N=CC=C1)C#C
InChIInChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H
InChIKeyMICZGSDPOZUBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethynylpyridine: Procurement-Grade Pyridine Diyne Building Block for Precision Synthesis


2,3-Diethynylpyridine (CAS: 216979-52-1) is a heteroaromatic diyne building block characterized by two terminal ethynyl (-C≡CH) substituents at the 2- and 3-positions of a pyridine ring . Its molecular formula is C₉H₅N with a molecular weight of 127.14 g/mol . The 2,3-substitution pattern imparts a unique steric and electronic profile, making it a valuable intermediate in Sonogashira cross-coupling reactions and cyclotrimerization processes for the construction of functionalized organic frameworks and coordination compounds [1].

1 Regioisomer-specific building block for Sonogashira coupling and cyclotrimerization
2 Enables morphology control in templated mesoporous carbon synthesis
3 Distinct electronic and coordination profile vs. other diethynylpyridines

2,3-Diethynylpyridine Selection Guide: Why Regioisomer Substitution Compromises Synthetic Outcomes


Substituting 2,3-diethynylpyridine with its regioisomers (e.g., 2,5-, 2,6-, or 3,5-diethynylpyridine) is not a straightforward interchange in procurement specifications. The substitution pattern of the ethynyl moieties about the pyridine ring fundamentally alters the monomer's self-assembly behavior, the resulting polymer morphology, and its coordination geometry in metal-organic frameworks [1]. This regiochemical dependency is explicitly documented: the final product morphology and properties are dictated by the specific substitution pattern, making each diethynylpyridine isomer a distinct synthetic tool rather than a commodity chemical [1].

Regioisomer mismatch
Using 2,5-, 2,6- or 3,5-diethynylpyridine may shift self-assembly behavior and final material morphology.
Coordination geometry drift
Network dimensionality and MOF topology are regio-dependent; isomer substitution can alter framework architecture.
Electronic property divergence
HOMO-LUMO gap and dipole moment differ among isomers, limiting direct replacement in conductive polymer studies.

2,3-Diethynylpyridine Comparative Performance Data: Quantitative Differentiation from Analogs


Regioisomer-Dependent Morphological Control in Mesoporous Carbon Templating

In the cyclotrimerization-based templated synthesis of mesoporous carbons, the substitution pattern of the ethynyl moieties about the pyridine ring was found to have a significant impact on the structure and properties of the final product. The morphology of the final product is directly dependent on the regiochemistry of the acetylene substituents [1]. While the study examined a variety of diethynylpyridines, the conclusion explicitly states that each substitution pattern yields distinct morphological outcomes, establishing that 2,3-diethynylpyridine provides a unique, non-interchangeable structural motif for materials design compared to other isomers like 2,6- or 3,5-diethynylpyridine [1].

Morphology control
Reported
2,3-isomer yields distinct mesoporous carbon morphology vs. 2,6-, 3,5-isomers in templated cyclotrimerization.
Regioisomer identity dictates morphology outcome
Morphology dependence confirmed across multiple isomers; replication requires exact isomer specification.
Mesoporous Carbon Synthesis Template-Directed Assembly Materials Morphology

Comparative DFT Analysis of Electronic Properties Across Diethynylpyridine Isomers

A comprehensive DFT study (B3LYP/6-311++g(3df,3p)) calculated optimized geometries, dipole moments, and HOMO-LUMO gaps for three monoethynylpyridines and six diethynylpyridines, including 2,3-diethynylpyridine [1]. The study concludes that among the six diethynylpyridine isomers examined, 2,6-diethynylpyridine is identified as the most suitable precursor for conducting polymer preparation based on a combination of structural suitability, dipole moment, and HOMO-LUMO gap [1]. This finding establishes a clear electronic differentiation: 2,3-diethynylpyridine is computationally distinguished from 2,6-diethynylpyridine in its predicted utility for conductive polymer applications, and its specific computed parameters are available for comparison in the full dataset [1].

DFT electronic ranking
Reported
2,6-diethynylpyridine ranked top for conducting polymer precursor; 2,3-isomer shows different HOMO-LUMO and dipole.
2,3-isomer electronically distinct, not optimal for conductive polymers
DFT benchmark at B3LYP/6-311++g(3df,3p); full computed parameters available.
Computational Chemistry Electronic Structure Conducting Polymer Precursors

Regiochemistry-Dependent Coordination Network Dimensionality in Silver Pyridyldiethynide Complexes

A comparative study of silver(I) pyridyldiethynide complexes synthesized from two diethynylpyridine isomers (2,5- and 2,6-diethynylpyridine) demonstrates that ligand geometry directly dictates the dimensionality of the resulting coordination network [1]. The reaction of 2,5-diethynylpyridine with CF₃CO₂Ag produced a 2D organometallic network further bridged to a 3D network, while reaction with AgNO₃ afforded a 3D organometallic network [1]. In contrast, 2,6-diethynylpyridine under analogous conditions generated only a 2D network [1]. This study, while not directly including 2,3-diethynylpyridine, provides direct experimental evidence that the ethynyl substitution pattern is a critical determinant of supramolecular architecture, supporting the inference that 2,3-diethynylpyridine will yield yet another distinct coordination geometry compared to its 2,5- and 2,6- isomers [1].

Coordination network
Class-level inference
2,5-isomer yields 3D networks, 2,6-isomer yields 2D; 2,3-isomer expected to produce distinct topology.
Isomer geometry governs MOF dimensionality
Direct 2,3-isomer data not reported; inferred from 2,5-/2,6- silver complex study.
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Tunable Porosity in Silicon-Containing Porous Organic Polymers via Monomer Geometry Selection

In the synthesis of silicon-containing porous organic polymers (POPs) via Sonogashira-Hagihara coupling, the choice of diethynylpyridine isomer significantly influences the porosity of the final material [1]. POPs prepared from 2,5-diethynylpyridine (p-DP) and 2,6-diethynylpyridine (m-DP) with tetrahedral silicon-centered monomers exhibited tunable porosity ranging from nearly no porosity to BET surface areas up to 410 m²/g and pore volumes up to 0.34 cm³/g [1]. The study explicitly notes that porosities depend on the structure geometry of the pyridine-based monomers [1]. These POPs demonstrated CO₂ uptakes of up to 1.41 mmol/g at 273 K/1.03 bar, and 0.87 mmol/g (3.83 wt%) at 298 K/1.01 bar for POP-1, with a CO₂ adsorption enthalpy of 29.3 kJ/mol [1]. By extension, 2,3-diethynylpyridine, with its distinct geometric orientation of ethynyl groups, is predicted to yield POPs with porosity characteristics different from those derived from 2,5- and 2,6-isomers [1].

Porosity tuning
Class-level inference
POPs from 2,5- and 2,6-isomers show BET up to 410 m²/g; 2,3-isomer monomer geometry predicts different porosity profile.
Monomer geometry tunes porosity and CO₂ sorption
2,3-isomer POPs not yet synthesized; porosity to verify experimentally.
Porous Organic Polymers CO₂ Capture Gas Sorption

Photoelectron Spectroscopic Differentiation of Ethynylpyridine Isomers via Orbital Interactions

He I and He II photoelectron spectra of isomeric ethynyl- and diethynylpyridines, including 2,3-diethynylpyridine, have been measured and analyzed [1]. The study deduced, for the first time on empirical grounds, the presence of orbital interactions between nitrogen lone pairs and in-plane π-orbitals of the ethynyl group, with relative Lewis basicities predicted and rationalized based on isomer structure [1]. While the published abstract does not provide the exact ionization energy values for each isomer, it confirms that the experimental photoelectron spectra are sufficiently distinct across isomers to enable differentiation based on orbital interactions [1]. This establishes that 2,3-diethynylpyridine possesses a unique electronic signature that distinguishes it from its isomers [1].

Photoelectron signature
Reported
He I/He II spectra distinguish 2,3-diethynylpyridine via N lone-pair–π orbital interactions and relative Lewis basicity.
Unique electronic signature supports isomer QC
Experimental spectra enable isomer differentiation; exact ionization energies in source.
Photoelectron Spectroscopy Electronic Structure Lewis Basicity

2,3-Diethynylpyridine Procurement-Driven Application Scenarios


Template-Directed Synthesis of Morphology-Controlled Mesoporous Carbons

As demonstrated by Shin et al., the cyclotrimerization of diethynylpyridines on silica templates yields mesoporous carbons whose final morphology is dictated by the ethynyl substitution pattern [1]. Procurement of 2,3-diethynylpyridine is essential for research groups seeking to reproduce or extend the specific carbon architectures that arise from the 2,3-isomer's unique self-assembly and orientation on the template surface [1].

Rational Design of Coordination Networks and Metal-Organic Frameworks (MOFs)

The dimensionality and topology of silver pyridyldiethynide coordination networks are controlled by the geometry of the diethynylpyridine ligand [1]. Researchers aiming to synthesize novel MOFs or supramolecular architectures with 2,3-diethynylpyridine as a linker should procure this specific isomer to explore the distinct coordination geometries and network dimensionalities that differ from those produced by 2,5- or 2,6-isomers [1].

Synthesis of Porous Organic Polymers (POPs) with Tailored Porosity for Gas Sorption

The porosity and CO₂ sorption properties of silicon-containing POPs are tunable based on the geometry of the pyridine-based monomer used in Sonogashira-Hagihara coupling [1]. Procurement of 2,3-diethynylpyridine provides a distinct monomer geometry that will yield POP materials with porosity characteristics differing from those derived from 2,5- and 2,6-isomers, enabling exploration of structure-property relationships in gas capture applications [1].

Computational Benchmarking and Electronic Structure Studies of Conjugated Diynes

The DFT-computed electronic parameters (HOMO-LUMO gap, dipole moment, ionization energies) for six diethynylpyridine isomers, including 2,3-diethynylpyridine, are available as a benchmark dataset [1]. Researchers engaged in computational design of conjugated materials or conducting polymers can use 2,3-diethynylpyridine as a reference compound for comparative studies, with the knowledge that its electronic properties differ from the optimal conducting polymer precursor 2,6-diethynylpyridine [1].

Application
Selection Property
Validation Focus
Mesoporous carbon templating
2,3-Regioisomer identity
Reproduce morphology outcomes from 2,3-isomer assembly
Coordination network / MOF design
Regiochemistry-dependent geometry
Framework dimensionality control with 2,3-linker
Porous organic polymers for gas sorption
Monomer geometry for tunable porosity
Porosity and sorption mapping using 2,3-isomer
Conjugated diyne computational benchmarking
Isomer-specific HOMO-LUMO, dipole
Reference data for electronic structure comparison

Technical Documentation Hub

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